
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .科学的研究の応用
It’s important to note that amyloid beta-proteins, including various length variants, are widely studied in neuroscience and biochemistry for their role in neurodegenerative diseases. They are often used in studies involving protein aggregation, plaque formation, and the development of therapeutic strategies for Alzheimer’s disease.
Biosensors for Amyloid Detection
Field
Methods
The biosensors are developed by integrating electrochemical techniques into clinical applications and diagnostics . The transition of miniaturized technologies from development to testing is a significant challenge in this field .
Results
The development of these biosensors has led to advancements in diverse amyloid detection methodologies .
Material Science and Bioengineering
Field
Material Science and Bioengineering
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in material science and bioengineering has led to the development of advanced materials for various applications .
Synthetic Chemistry
Field
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in synthetic chemistry has led to the development of advanced materials for various applications .
Safety And Hazards
将来の方向性
特性
CAS番号 |
106686-61-7 |
|---|---|
製品名 |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
分子式 |
C145H210N42O45 |
分子量 |
3261.47 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
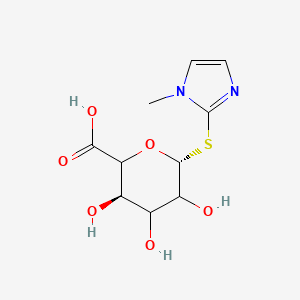
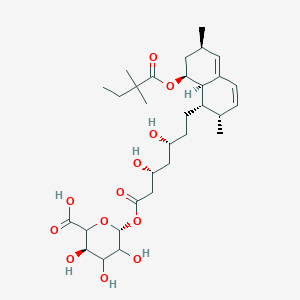

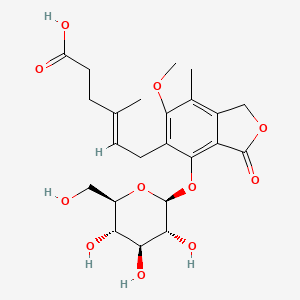
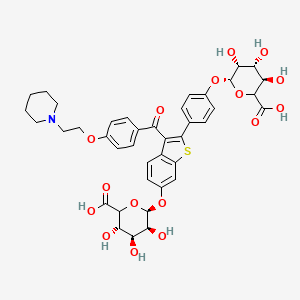
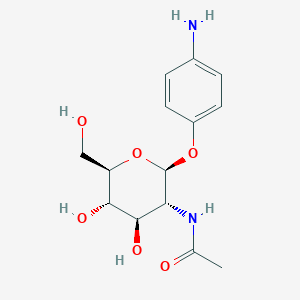



![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)